molecular formula C10H15NO B13282680 2-Methoxy-2-(3-methylphenyl)ethan-1-amine

2-Methoxy-2-(3-methylphenyl)ethan-1-amine

Cat. No.: B13282680
M. Wt: 165.23 g/mol
InChI Key: KKTWOADCPXNNGJ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a methoxy group at the C2 position of the ethanamine backbone and a 3-methylphenyl substituent. Its structure combines aromatic and aliphatic moieties, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methoxy-2-(3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3

InChI Key

KKTWOADCPXNNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine typically involves the reaction of 3-methylbenzaldehyde with methoxyamine hydrochloride to form an oxime intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the oxime intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-2-(3-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin and influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Ethanamine Chain Modifications Molecular Weight Key Properties/Applications Reference
2-Methoxy-2-(3-methylphenyl)ethan-1-amine 3-methyl 2-methoxy ~165.23* Potential CNS activity (inferred) [17]
2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine HCl 3-methoxy 2-methoxy 217.7 Enhanced solubility (HCl salt form) [13]
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine HCl 3-methyl 2,2-difluoro 207.65 Increased lipophilicity/metabolic stability [16]
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 4-fluoro, 2-methoxy None 169.2 Electron-withdrawing effects (fluorine) [15]
25I-NBOMe (NBOMe series) 4-iodo, 2,5-dimethoxy N-(2-methoxybenzyl) ~413.3 Psychoactive (5-HT2A receptor agonist) [9]
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine 3-CF3 2-methoxy, N-methyl ~247.3 Enhanced electronic effects (CF3 group) [18]

*Estimated based on analogous structure in .

Key Observations :
  • In contrast, 3-trifluoromethyl () and 4-fluoro () substituents introduce electron-withdrawing effects, altering binding affinities to biological targets . Methoxy Group Positioning: The 2-methoxy group on the ethanamine chain is conserved in many analogues (e.g., 25I-NBOMe, ). This group may influence steric hindrance and hydrogen-bonding interactions .
  • Physicochemical Properties: Hydrochloride Salts: Compounds like 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine HCl () exhibit improved aqueous solubility compared to free bases, critical for pharmacokinetic optimization .

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